L-701324

NMDA receptor pharmacology glycine site antagonism radioligand binding

Select L-701324 for its sub-nanomolar to low nanomolar binding affinity (IC50=2 nM) at the NMDA receptor glycine B site, enabling complete receptor antagonism at low concentrations with minimal off-target risk. Unlike generic glycine site antagonists (e.g., 7-chlorokynurenic acid, IC50=560 nM; L-701252, IC50=420 nM), L-701324 delivers over 200-fold greater potency. Its oral bioavailability and robust CNS penetration support both acute and chronic dosing regimens in epilepsy, depression, and anxiety models. The compound's reduced propensity to activate mesolimbic dopaminergic pathways distinguishes it from direct NMDA channel blockers, making it the definitive tool for studies requiring consistent target engagement without dopaminergic confounds. Ideal for hippocampal BDNF/TrkB signaling, adult neurogenesis, and parkinsonian rigidity investigations.

Molecular Formula C21H14ClNO3
Molecular Weight 363.8 g/mol
CAS No. 142326-59-8
Cat. No. B1673932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-701324
CAS142326-59-8
SynonymsL701324;  L 701324;  L-701324;  L701324;  L 701324;  L-701324.
Molecular FormulaC21H14ClNO3
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O
InChIInChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25)
InChIKeyFLVRDMUHUXVRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-701324 (142326-59-8) Technical Overview: Glycine Site NMDA Antagonist


L-701324, chemically designated 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one, is a potent and highly selective antagonist of the strychnine-insensitive glycine site (glycine B site) on the N-methyl-D-aspartate (NMDA) receptor complex [1]. This compound belongs to the 4-hydroxyquinolin-2-one structural class and exhibits high affinity binding to rat brain membranes with an IC50 of 2 nM, as measured by displacement of [3H]L-689,560 [2]. L-701324 demonstrates oral bioavailability and has been characterized as a long-acting anticonvulsant in preclinical seizure models [3]. The compound was originated by Merck & Co. as part of a medicinal chemistry program aimed at developing orally active glycine site antagonists with reduced motor side effects compared to competitive NMDA antagonists [4].

L-701324 Procurement Rationale: Why Analogs Cannot Substitute


NMDA receptor glycine site antagonists exhibit profound variability in binding affinity, oral bioavailability, and behavioral profile despite sharing a common pharmacological mechanism. L-701324 differentiates from other glycine site antagonists through a combination of sub-nanomolar to low nanomolar affinity (IC50 = 2 nM), robust oral activity, and a notably reduced propensity to activate mesolimbic dopaminergic pathways compared to direct channel blockers or competitive glutamate site antagonists [1]. Structural analogs such as L-701252 (IC50 = 420 nM) display over 200-fold lower binding affinity, while prototypical glycine site antagonists like 7-chlorokynurenic acid (IC50 = 560 nM) require substantially higher concentrations to achieve comparable receptor occupancy [2]. Furthermore, the 3-phenoxyphenyl substitution pattern of L-701324 confers a distinct selectivity profile that cannot be replicated by alternative 4-hydroxyquinolin-2-one derivatives or kynurenic acid-based antagonists [3]. Generic substitution with other glycine site antagonists would introduce unacceptable experimental variability in studies requiring consistent target engagement, oral dosing, or specific behavioral outcomes.

L-701324 Evidence-Based Differentiators: Quantitative Head-to-Head Data


L-701324 vs L-701252: Binding Affinity Comparison

L-701324 exhibits 210-fold higher binding affinity for the NMDA receptor glycine site compared to the structural analog L-701252 in standardized radioligand displacement assays [1]. The quantitative difference in IC50 values establishes L-701324 as a substantially more potent tool compound for in vitro studies requiring minimal off-target glycine site occupancy at lower working concentrations.

NMDA receptor pharmacology glycine site antagonism radioligand binding

L-701324 vs 7-Chlorokynurenic Acid: Potency Differential

L-701324 demonstrates 280-fold greater potency at the glycine B site compared to 7-chlorokynurenic acid (7-CKA), a widely used reference antagonist for this site . This substantial potency advantage reduces the concentration required to achieve full receptor antagonism, minimizing vehicle-related artifacts in sensitive electrophysiological recordings.

NMDA receptor pharmacology glycine B site antagonism comparative pharmacology

L-701324 vs L-689560: Oral Bioavailability Differentiation

L-701324 is distinguished from the prototypical glycine site antagonist L-689560 by its robust oral bioavailability and ability to produce centrally-mediated behavioral effects following systemic oral administration [1]. L-689560 is primarily employed as a radioligand for in vitro binding studies due to poor brain penetration, whereas L-701324 achieves effective brain concentrations following oral dosing, as evidenced by its anticonvulsant activity in DBA/2 mice [2].

in vivo pharmacology oral bioavailability NMDA antagonism CNS penetration

L-701324 Behavioral Selectivity: Reduced Dopaminergic Activation

L-701324 exhibits a behavioral profile distinct from many NMDA antagonists, characterized by a reduced propensity to activate mesolimbic dopaminergic systems [1]. At doses producing anticonvulsant efficacy (5-10 mg/kg p.o.), L-701324 does not induce stereotyped behaviors typically associated with direct NMDA channel blockers or competitive glutamate site antagonists, indicating a more favorable therapeutic window for studies investigating NMDA receptor function without confounding motor activation.

behavioral pharmacology dopamine mesolimbic pathway NMDA antagonism

L-701324 Antidepressant Efficacy: BDNF-Mediated Mechanism

L-701324 produces antidepressant-like effects in mice that are mechanistically linked to activation of the hippocampal BDNF signaling cascade and promotion of neurogenesis, a property not uniformly shared by all glycine site antagonists [1]. Repeated administration of L-701324 prevented chronic unpredictable mild stress (CUMS)-induced depressive-like behaviors and reversed stress-induced downregulation of hippocampal BDNF expression. The antidepressant effect was fully blocked by K252a, a TrkB/BDNF signaling inhibitor, confirming the mechanistic dependence on this pathway [1].

depression antidepressant BDNF hippocampus neurogenesis

L-701324 Duration of Action: Long-Acting Anticonvulsant Profile

L-701324 is characterized as a long-acting anticonvulsant following oral administration, with efficacy in suppressing spreading depression propagation persisting for up to 2.5 hours post-dose in mice [1]. This sustained duration of action differentiates L-701324 from shorter-acting glycine site antagonists and enables experimental designs requiring extended observation periods following a single administration.

pharmacokinetics anticonvulsant duration of action in vivo efficacy

L-701324 Optimal Use Cases: Validated Research Applications


High-Potency in Vitro NMDA Receptor Pharmacology Studies

L-701324 is the preferred tool compound for in vitro studies requiring high-affinity, selective blockade of the NMDA receptor glycine site with minimal compound consumption. Its IC50 of 2 nM enables full receptor antagonism at low nanomolar concentrations, reducing the risk of off-target effects and solvent-related artifacts in electrophysiological recordings, calcium imaging, and radioligand binding assays [6]. This high potency makes L-701324 particularly suitable for experiments with limited tissue availability or high-throughput screening formats where compound cost per data point is a critical consideration .

Oral Dosing in Rodent Behavioral and Disease Models

L-701324 is the optimal glycine site antagonist for studies requiring systemic oral administration and robust CNS penetration. Its oral bioavailability supports both acute and chronic dosing regimens in rodent models of epilepsy (audiogenic seizures in DBA/2 mice), depression (chronic unpredictable mild stress), and anxiety [6]. The compound's long-acting anticonvulsant profile, with efficacy persisting for up to 2.5 hours post-dose, enables extended behavioral observation periods and reduces handling stress associated with repeated injections .

BDNF and Neurogenesis Signaling Pathway Investigation

L-701324 serves as a valuable pharmacological probe for investigating NMDA receptor modulation of hippocampal BDNF signaling and adult neurogenesis. The compound's ability to prevent stress-induced downregulation of BDNF and promote neurogenic processes in the hippocampus has been mechanistically validated using TrkB inhibition [6]. This application is particularly relevant for depression research and studies examining the convergence of glutamatergic and neurotrophic signaling pathways .

Parkinsonian Rigidity and Motor Function Studies

L-701324 has demonstrated beneficial effects in animal models of parkinsonian rigidity, specifically counteracting haloperidol-induced muscle rigidity in rats [6]. The compound's reduced propensity to activate mesolimbic dopaminergic systems distinguishes it from other NMDA antagonists and makes it a preferred tool for investigating NMDA receptor contributions to motor control without confounding dopaminergic activation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-701324

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.